molecular formula C7H10Cl2N4 B021183 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine CAS No. 27282-85-5

2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine

Cat. No.: B021183
CAS No.: 27282-85-5
M. Wt: 221.08 g/mol
InChI Key: ASPFUMMXOGOLNI-UHFFFAOYSA-N
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Description

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of tert-butyl and dichloro substituents on the triazine ring, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4,6-dichloro-1,3,5-triazine+tert-butylamineN-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine\text{4,6-dichloro-1,3,5-triazine} + \text{tert-butylamine} \rightarrow \text{N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine} 4,6-dichloro-1,3,5-triazine+tert-butylamine→N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine

The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids/bases to yield corresponding amines and chlorinated triazines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted triazines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,6-dichloro-1,3,5-triazin-2-amine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    N-tert-butyl-1,3,5-triazin-2-amine: Lacks the chlorine substituents, leading to different reactivity and applications.

    4,6-dimethyl-1,3,5-triazin-2-amine: Contains methyl groups instead of chlorine, resulting in different chemical behavior.

Uniqueness

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine is unique due to the presence of both tert-butyl and dichloro substituents on the triazine ring

Properties

IUPAC Name

N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N4/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPFUMMXOGOLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950009
Record name N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27282-85-5
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027282855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

—400 ml of acetone cooled to 0° C. are added, under nitrogen stream, with 92.3 g of 2,4,6-trichloro-1,3,5-triazine, then with 38 g of tert-butylamine, always keeping the temperature at about 0° C. After keeping the resulting mixture at this temperature for 30 minutes, 66.7 g of a 30% NaOH aqueous solution, then 400 ml of water are dropped therein, and the resulting mixture is stirred for 1 hour at 0° C. After filtration and washing with water to neutral pH, the resulting precipitate is dried to obtain 108 g of 2-tert-butylamino-4,6-dichloro-1,3,5-triazine. M.p. 129-30° C.
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Synthesis routes and methods II

Procedure details

10 ml 0.1N sodium hydroxide solution and 6.74 g (92.25 mmol) tert.butylamine are added to 9.23 g (50 mmol) cyanuric chloride in 200 ml toluene and stirred for 1 hour at 20° C. The pH value of the reaction is monitored continuously during this period and if necessary readjusted to pH 11-12 with 1N sodium hydroxide solution. Subsequently the solvent is removed by distillation, the residue is taken up in 150 ml water, extracted twice with 150 ml ethyl acetate each time, the organic phase is dried over magnesium sulfate and the solvent is removed. The residue is dissolved in 200 ml ethyl acetate/petroleum ether (v/v 4/1), insoluble components are removed by filtration and the filtrate is concentrated by evaporation. The crude product is purified by column chromatography (silica gel Merck 60, 5×30 cm, eluant: ethyl acetate/petroleum ether (v/v 4/1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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